molecular formula C8H5BrF2N2 B6198644 7-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2694735-39-0

7-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6198644
CAS No.: 2694735-39-0
M. Wt: 247
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Description

7-Bromo-1-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 1st position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of 1-(difluoromethyl)-1H-indazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(difluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-(difluoromethyl)-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indazole: Lacks the difluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(Difluoromethyl)-1H-indazole: Lacks the bromine atom, which can influence its properties and applications.

    7-Bromo-1-methyl-1H-indazole: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological characteristics.

Uniqueness

7-Bromo-1-(difluoromethyl)-1H-indazole is unique due to the combination of the bromine and difluoromethyl groups, which confer distinct chemical properties and potential applications. This combination can enhance its reactivity in chemical synthesis and its activity in biological systems.

Properties

CAS No.

2694735-39-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247

Purity

95

Origin of Product

United States

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